Amidoxime Topology Enables Unique H-Bond Donor/Acceptor Profile vs. Amide PDE4 Inhibitors
The target compound contains an N'-hydroxy carboximidamide group, contributing 3 hydrogen-bond donors (HBD) versus 1 HBD for the benchmark amide PDE4 inhibitor rolipram [1][2]. In the PDE4 catalytic pocket, the additional donor capacity of the amidoxime can form a bidentate interaction with the invariant glutamine residue (Gln-369 in PDE4D; Gln-443 in PDE4A), a binding mode unavailable to rolipram's pyrrolidinone [3]. This topological difference may translate into altered PDE4 subtype selectivity.
| Evidence Dimension | Hydrogen-bond donor count (HBD) as key pharmacophoric descriptor |
|---|---|
| Target Compound Data | 3 HBD (amidoxime: –OH, –NH2) |
| Comparator Or Baseline | Rolipram: 1 HBD (pyrrolidinone NH; IC₅₀ PDE4A = 3 nM, PDE4B = 130 nM, PDE4D = 240 nM) |
| Quantified Difference | +2 HBD vs. rolipram; distinct predicted binding topology |
| Conditions | Computed molecular property comparison based on SMILES; rolipram PDE4 IC₅₀ values from recombinant human enzyme assays [1] |
Why This Matters
Increased HBD count alters the compound's interaction fingerprint with PDE4 isoforms, making its selectivity profile non-interchangeable with rolipram and motivating direct comparative profiling.
- [1] PubChem Compound Summary for CID 5092, Rolipram. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5092 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 122155574, 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/122155574 (accessed 2026-04-28). View Source
- [3] Card, G. L.; England, B. P.; Suzuki, Y.; Fong, D.; Powell, B.; Lee, B.; Luu, C.; Tabrizizad, M.; Gillette, S.; Ibrahim, P. N.; Artis, D. R.; Bollag, G.; Milburn, M. V.; Kim, S.-H.; Schlessinger, J.; Zhang, K. Y. J. Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases. Structure 2004, 12 (12), 2233–2247. View Source
